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Compound of Interest

Compound Name: Morpholine-3-carboxamide

Cat. No.: B110646

An In-depth Technical Guide to (3S)-Morpholine-3-carboxamide for Researchers and Drug
Development Professionals

Introduction

(3S)-Morpholine-3-carboxamide is a chiral heterocyclic compound featuring a morpholine
core. The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its
favorable physicochemical properties that can enhance drug-like characteristics. Its presence
can improve aqueous solubility, metabolic stability, and permeability across the blood-brain
barrier, making it a valuable building block in the design of therapeutics, particularly for the
central nervous system (CNS).[1] The carboxamide group at the 3-position provides a versatile
handle for further chemical modification, allowing for its incorporation into a wide array of
molecular architectures. This guide provides a comprehensive overview of its commercial
availability, physicochemical properties, synthesis protocols, and applications in drug discovery.

Physicochemical and Supplier Data

The following tables summarize key quantitative data for (3S)-Morpholine-3-carboxamide and
its closely related precursors.

Table 1: Physicochemical Properties of (3S)-Morpholine-3-carboxamide and Related
Compounds
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carboxamide interest.
Racemic or
Morpholine-3- unspecified
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Table 2: Commercial Suppliers of (3S)-Morpholine-3-carboxamide and Precursors
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BENGHE

) Compound Catalog ]
Supplier CAS Number Purity/Notes
Name Number
) ) (3S)-Morpholine- )
Sigma-Aldrich ] 1272667-18-1 - 96% Purity.
3-carboxamide
97% Purity.
Sunway Pharm Morpholine-3- Available in
_ 848488-74-4 CB75727
Ltd carboxamide 250mg, 1g, 59
sizes.[2]
Morpholine-3-
] S carboxylic acid Z1376 (via Hydrochloride
Fisher Scientific ) 1101822-34-7
amide eMolecules) salt.[5]
hydrochloride
95% Purity.
S (3S)-Morpholine- Precursor for
Apollo Scientific ) ) 106825-79-0 OR308162 ) )
3-carboxylic acid amide synthesis.
[4]
> 99% Purity.
Morpholine-3- Precursor for
Chem-Impex ) ) 77873-76-8 27725 ) )
carboxylic acid amide synthesis.
[6]
(S)-Morpholine- Hydrochloride
BLD Pharm 3-carboxylic acid  1187929-04-9 - salt of the

hydrochloride

precursor.[7]

Synthesis and Experimental Protocols

The synthesis of (3S)-Morpholine-3-carboxamide is typically achieved via the amidation of its

corresponding carboxylic acid precursor, (3S)-Morpholine-3-carboxylic acid. The synthesis of

this chiral precursor from L-serine has been detailed in patent literature.[8][9]

Protocol 1: Synthesis of (3S)-Morpholine-3-carboxylic
Acid from L-Serine
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This multi-step protocol is adapted from a patented synthetic method.[8][9]

Step 1: Synthesis of L-Serine tert-butyl ester

e Dissolve L-serine (1 equivalent) in tert-butyl acetate.

e Cool the mixture to 0°C.

e Slowly add a catalytic amount of perchloric acid solution (e.g., 0.05-0.5 equivalents).
» Allow the reaction to warm to room temperature and stir for 8 hours.

o Work up the reaction by washing with water and ammonium chloride solution.

o Adjust the pH of the aqueous phase to 9-10 with potassium carbonate.

o Extract the product with dichloromethane, dry the organic layer over anhydrous sodium
sulfate, and concentrate under reduced pressure to yield the L-serine tert-butyl ester.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

Dissolve the L-serine tert-butyl ester (1 equivalent) from Step 1 in dichloromethane.

e Cool the solution to 10°C.

e Slowly add a dichloromethane solution of chloroacetyl chloride (1-5 equivalents) dropwise.
» Allow the reaction to warm to 20-30°C and stir for 1 hour.

¢ Quench the reaction by adding a saturated sodium bicarbonate agueous solution and
separate the layers.

e Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate and
concentrate to afford the N-chloroacetylated intermediate.

Step 3: Synthesis of (S)-5-ox0-3-morpholinyl carboxylic acid tert-butyl ester

o Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) from Step 2 in toluene.
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e Add a toluene solution of sodium ethoxide (1-4 equivalents) dropwise. The reaction is
conducted between 30-110°C to induce cyclization.

e Monitor the reaction for completion. Upon completion, perform an appropriate aqueous
workup to isolate the cyclic product.

Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester

» Dissolve the (S)-5-o0x0-3-morpholinyl carboxylic acid tert-butyl ester (1 equivalent) from Step
3 in methanol.

e Successively add aluminum trichloride and sodium borohydride (0.5-3 equivalents) to reduce
the amide carbonyl. The reaction is typically run between 0-40°C.

o After the reaction is complete, quench carefully and perform an extractive workup to isolate
the reduced morpholine ring.

Step 5: Synthesis of (S)-3-morpholinyl carboxylic acid (Final Precursor)
o Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester from Step 4 in methanol.
o Add a methanol solution of hydrogen chloride to hydrolyze the tert-butyl ester.

« |solate the final product, (S)-3-morpholinyl carboxylic acid, upon completion.
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Synthesis Workflow for (3S)-Morpholine-3-carboxylic Acid
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Caption: Workflow for the synthesis of the key precursor (3S)-Morpholine-3-carboxylic acid.
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Protocol 2: Amidation to (3S)-Morpholine-3-carboxamide

This final step involves a standard peptide coupling reaction.[10]

Dissolve (3S)-Morpholine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g.,
DMF or DCM).

e Add a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1
equivalents) and an activator like HOBt (1-hydroxybenzotriazole) (1.1 equivalents).

e Add a base, such as triethylamine or DIPEA (2-3 equivalents), to the mixture.

¢ Introduce the ammonia source. This can be aqueous ammonia, ammonium chloride, or
another suitable aminating agent.

 Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

o Perform an extractive workup and purify the crude product by column chromatography or
recrystallization to obtain pure (3S)-Morpholine-3-carboxamide.

Applications in Research and Drug Development

The morpholine scaffold is a cornerstone in modern drug design, imparting beneficial properties
that address the challenges of pharmacokinetics and pharmacodynamics (PK/PD).[1]

Role as a Privileged Scaffold

The morpholine ring's weak basicity (pKa ~7-8) and its ability to act as both a hydrogen bond
acceptor (oxygen atom) and donor (protonated nitrogen atom) allow it to engage in diverse
interactions with biological targets.[1] This versatility has led to its incorporation into numerous
drug candidates across different therapeutic areas.

o CNS Drug Discovery: The scaffold is frequently used to optimize blood-brain barrier
penetration. Its physicochemical properties strike a balance between lipophilicity and
hydrophilicity, which is crucial for CNS uptake. It is found in molecules targeting receptors for
mood disorders, enzymes implicated in neurodegenerative diseases (like BACE-1 for
Alzheimer's), and kinases involved in CNS tumors (like mTOR).
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» Oncology: Morpholine derivatives have been investigated as potent anti-tumor agents. For
example, some morpholine-acetamide derivatives have shown significant inhibitory activity
against carbonic anhydrase and Hypoxia-Inducible Factor-1a (HIF-1a), a key regulator in

tumor survival under hypoxic conditions.[11]

« Infectious Diseases: The approved antibiotic Linezolid contains a morpholine ring,
highlighting its utility in developing antibacterial agents.

Example Signaling Pathway: HIF-1a in Cancer

Given the documented activity of morpholine derivatives against HIF-1a, this pathway serves
as a relevant example for drug development professionals.[11] Under normal oxygen levels
(normoxia), HIF-1a is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by
the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid
degradation by the proteasome. Under hypoxic conditions, common in solid tumors, PHD
activity is inhibited. This stabilizes HIF-1a, allowing it to translocate to the nucleus, dimerize
with HIF-1[3, and activate the transcription of genes that promote tumor survival, angiogenesis,

and metastasis.
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Simplified HIF-1a Signaling Pathway
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Caption: Simplified HIF-1a pathway, a target for morpholine-based anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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